![molecular formula C10H20ClN B15305456 {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is known for its unique bicyclic structure, which includes a norbornane skeleton. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves the following steps:
Starting Material:
Reduction: The ketone group in camphenilone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction, amination, and salt formation, but with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure also contributes to its unique reactivity and binding properties .
類似化合物との比較
Similar Compounds
- {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methylamine hydrochloride
- (3-methylbicyclo[2.2.1]hept-2-yl)-N-[(3-methylbicyclo[2.2.1]hept-2-yl)methyl]methanamine hydrochloride
- Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-
Uniqueness
What sets {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the bicyclic skeleton, which imparts unique chemical and physical properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C10H20ClN |
|---|---|
分子量 |
189.72 g/mol |
IUPAC名 |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-10(2)8-4-3-7(5-8)9(10)6-11;/h7-9H,3-6,11H2,1-2H3;1H |
InChIキー |
KJAPCRUZXNPEMW-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


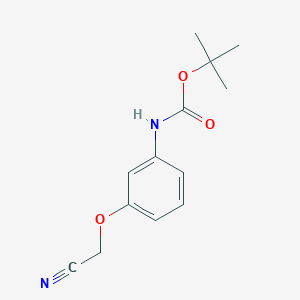
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)
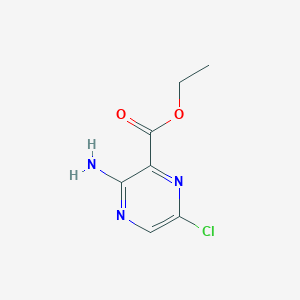

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
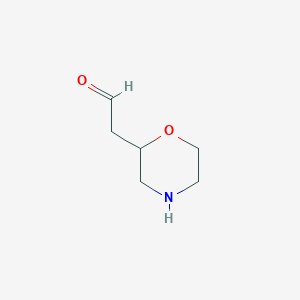
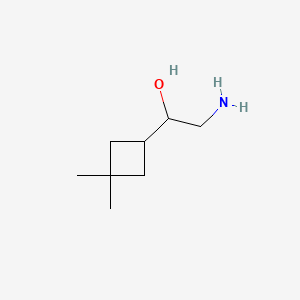
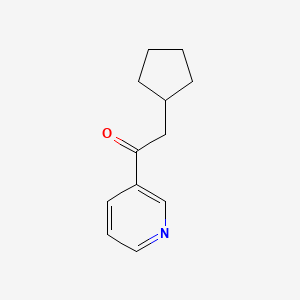
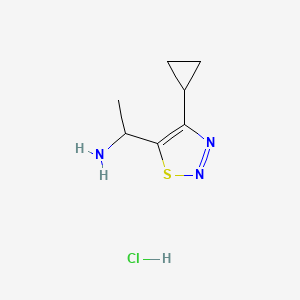
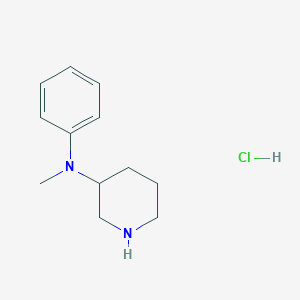

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)
